molecular formula C26H27N7O4S B2646059 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-40-8

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2646059
CAS RN: 850914-40-8
M. Wt: 533.61
InChI Key: NDFKJWNUJNRFIF-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27N7O4S and its molecular weight is 533.61. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity

  • Compounds structurally similar to the specified chemical have been synthesized and tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. Notably, certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, demonstrating potential therapeutic applications in cardiovascular diseases (G. Chłoń-Rzepa et al., 2004).

Antimicrobial and Anti-inflammatory Agents

  • Novel heterocyclic compounds derived from related chemical structures have been synthesized and shown to exhibit analgesic, anti-inflammatory, and antimicrobial activities. These findings suggest their potential as new therapeutic agents for treating pain, inflammation, and infections (A. Abu‐Hashem et al., 2020).

Antidepressant and Anxiolytic Properties

  • Research on arylpiperazine derivatives of similar purine diones has identified compounds with promising 5-HT1A, 5-HT2A, and 5-HT7 receptor ligand properties, displaying antidepressant and anxiolytic effects. This underscores the importance of chemical modification in designing new ligands with potential psychotropic activity (G. Chłoń-Rzepa et al., 2013).

Antiasthmatic Activity

  • Derivatives of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, which share a similar structural framework, have been developed and evaluated for their antiasthmatic activity. The vasodilatory effects of these compounds indicate their potential as phosphodiesterase 3 inhibitors for treating asthma (M. Bhatia et al., 2016).

Fluorescent Ligands for Receptor Imaging

  • The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety demonstrates the utility of these compounds in visualizing overexpressed 5-HT1A receptors in cells, highlighting their application in receptor imaging and pharmacological research (E. Lacivita et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then coupled with the second intermediate, 2-bromoethyl benzo[d]oxazole, to form the final product.", "Starting Materials": [ "2-amino-6-chloro-3-methylpurine", "4-methoxyphenylpiperazine", "benzo[d]oxazole-2-thiol", "2-bromoethanol", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. React 2-amino-6-chloro-3-methylpurine with 4-methoxyphenylpiperazine in N,N-dimethylformamide to form 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "b. React benzo[d]oxazole-2-thiol with 2-bromoethanol in the presence of potassium carbonate in N,N-dimethylformamide to form 2-bromoethyl benzo[d]oxazole", "c. React 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-bromoethyl benzo[d]oxazole in the presence of potassium carbonate in N,N-dimethylformamide to form 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "Step 2: Coupling of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-bromoethyl benzo[d]oxazole", "a. React 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-bromoethyl benzo[d]oxazole in the presence of potassium carbonate in N,N-dimethylformamide to form the final product", "b. Purify the final product using a combination of acetic acid, sodium hydroxide, ethyl acetate, and water" ] }

CAS RN

850914-40-8

Product Name

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C26H27N7O4S

Molecular Weight

533.61

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H27N7O4S/c1-30-22-21(23(34)29-25(30)35)33(15-16-38-26-27-19-5-3-4-6-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35)

InChI Key

NDFKJWNUJNRFIF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5

solubility

not available

Origin of Product

United States

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